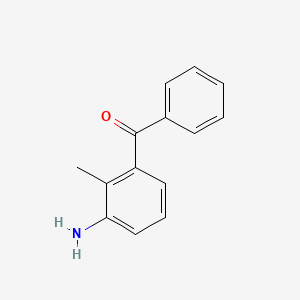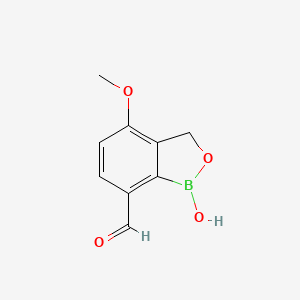
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde is a boron-containing heterocyclic compound. It belongs to the benzoxaborole class, which is known for its unique structural features and potential biological activities. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde typically involves the formation of the benzoxaborole ring followed by functionalization at specific positions. One common method involves the reaction of 2-aminophenol with boronic acid derivatives under controlled conditions to form the benzoxaborole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxaldehyde group can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxaldehyde group results in primary alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to its ability to inhibit specific enzymes in the malaria parasite.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.
Materials Science: Its boron-containing structure is explored for applications in materials science, including the development of novel polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,3-dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the survival of the malaria parasite. By binding to the active site of DHODH, the compound disrupts the parasite’s pyrimidine biosynthesis pathway, leading to its death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Lacks the methoxy and carboxaldehyde groups but shares the core benzoxaborole structure.
4-Methoxy-2,1-benzoxaborole: Similar structure but without the hydroxyl and carboxaldehyde functionalities.
7-Carboxaldehyde-2,1-benzoxaborole: Contains the carboxaldehyde group but lacks the methoxy and hydroxyl groups.
Uniqueness
1,3-Dihydro-1-hydroxy-4-methoxy-2,1-benzoxaborole-7-carboxaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the boron atom in the benzoxaborole ring enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H9BO4 |
|---|---|
Molekulargewicht |
191.98 g/mol |
IUPAC-Name |
1-hydroxy-4-methoxy-3H-2,1-benzoxaborole-7-carbaldehyde |
InChI |
InChI=1S/C9H9BO4/c1-13-8-3-2-6(4-11)9-7(8)5-14-10(9)12/h2-4,12H,5H2,1H3 |
InChI-Schlüssel |
VICLHRVKUSZUGI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC(=C2CO1)OC)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)

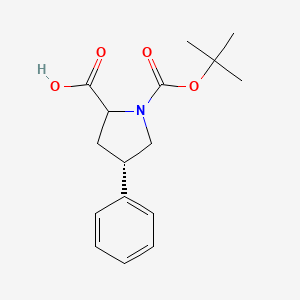
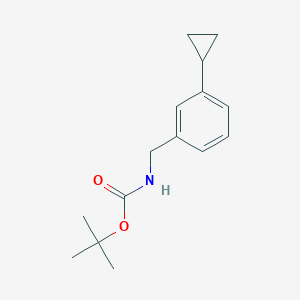
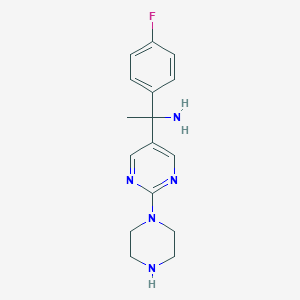
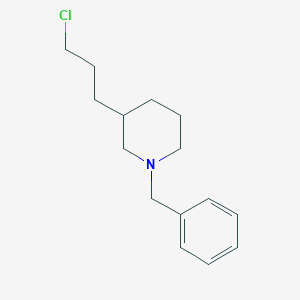
![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
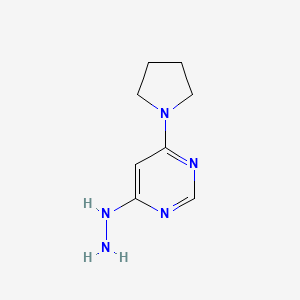


![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
